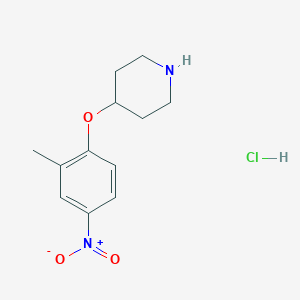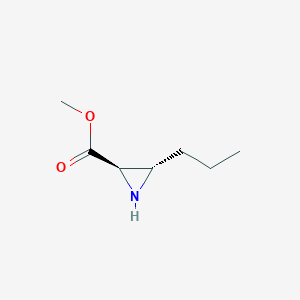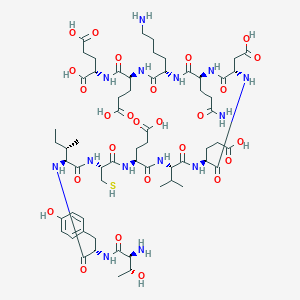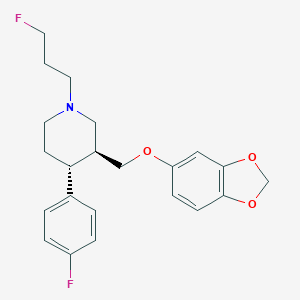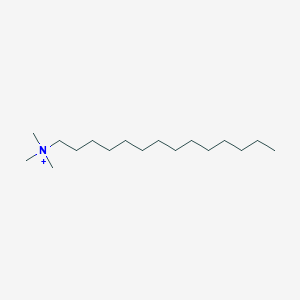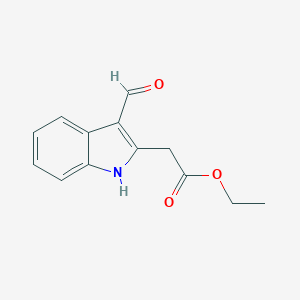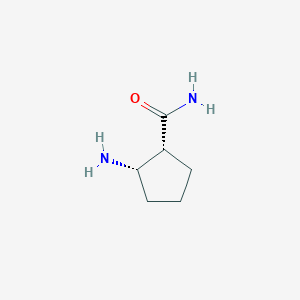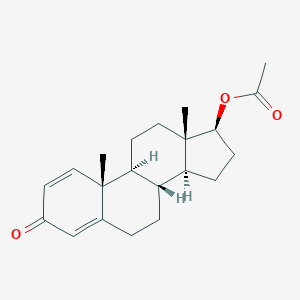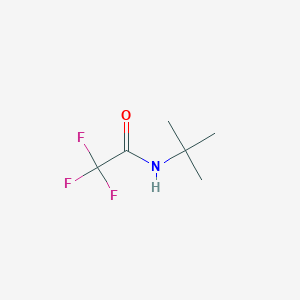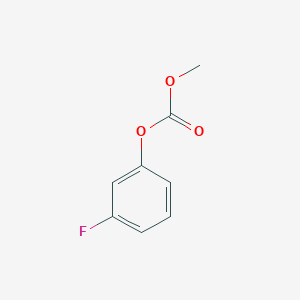
(3-Fluorophenyl) methyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Fluorophenyl) methyl carbonate, also known as FPMC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FPMC belongs to the class of carbonate compounds and is widely used as a building block for the synthesis of various organic compounds.
Mechanism Of Action
The mechanism of action of (3-Fluorophenyl) methyl carbonate is not well understood, but it is believed to act as a carbonylating agent in organic synthesis. (3-Fluorophenyl) methyl carbonate can react with various nucleophiles such as amines, alcohols, and thiols to form carbamate, carbonate, and thiocarbonate derivatives. (3-Fluorophenyl) methyl carbonate has been shown to be a mild and selective carbonylating agent, making it a valuable tool in organic synthesis.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of (3-Fluorophenyl) methyl carbonate. However, studies have shown that (3-Fluorophenyl) methyl carbonate is relatively non-toxic and does not have any significant adverse effects on human health. (3-Fluorophenyl) methyl carbonate has been shown to have low acute toxicity, low skin irritation potential, and low eye irritation potential.
Advantages And Limitations For Lab Experiments
(3-Fluorophenyl) methyl carbonate has several advantages as a building block for organic synthesis. It is readily available, easy to handle, and can be easily modified to introduce different functional groups. (3-Fluorophenyl) methyl carbonate is also relatively non-toxic and has low skin and eye irritation potential, making it safe to handle in the laboratory. However, (3-Fluorophenyl) methyl carbonate has some limitations, including its low solubility in water and some organic solvents, making it difficult to use in aqueous reactions. (3-Fluorophenyl) methyl carbonate also has a relatively high cost compared to other building blocks, which can limit its use in large-scale synthesis.
Future Directions
There are several future directions for the research and development of (3-Fluorophenyl) methyl carbonate. One area of interest is the synthesis of (3-Fluorophenyl) methyl carbonate derivatives with improved properties such as increased solubility and reactivity. Another area of interest is the application of (3-Fluorophenyl) methyl carbonate in the synthesis of new drugs with improved efficacy and reduced toxicity. (3-Fluorophenyl) methyl carbonate can also be used as a tool for the synthesis of new materials with unique properties such as conductivity and optical properties. Further research is needed to fully understand the mechanism of action of (3-Fluorophenyl) methyl carbonate and its potential applications in various fields.
Conclusion
In conclusion, (3-Fluorophenyl) methyl carbonate is a versatile compound that has gained significant attention in the scientific community due to its potential applications in various fields. (3-Fluorophenyl) methyl carbonate is a valuable building block for the synthesis of various organic compounds and has been used in the synthesis of various drugs and materials. (3-Fluorophenyl) methyl carbonate has several advantages as a building block, including its availability, ease of handling, and low toxicity. However, (3-Fluorophenyl) methyl carbonate also has some limitations, including its low solubility and high cost. Further research is needed to fully understand the potential applications of (3-Fluorophenyl) methyl carbonate and to develop new derivatives with improved properties.
Synthesis Methods
The synthesis of (3-Fluorophenyl) methyl carbonate can be achieved through various methods, including the reaction of (3-fluorophenyl) methanol with dimethyl carbonate in the presence of a catalyst such as sodium methoxide or potassium carbonate. Another method involves the reaction of (3-fluorophenyl) methanol with phosgene in the presence of a base such as pyridine. The yield of (3-Fluorophenyl) methyl carbonate can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of catalyst used.
Scientific Research Applications
(3-Fluorophenyl) methyl carbonate has been widely used as a building block for the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and materials. (3-Fluorophenyl) methyl carbonate is a versatile compound that can be easily modified to introduce different functional groups, making it an important intermediate in organic synthesis. (3-Fluorophenyl) methyl carbonate has been used in the synthesis of various drugs such as anti-cancer agents, anti-inflammatory agents, and antiviral agents.
properties
CAS RN |
1847-99-0 |
|---|---|
Product Name |
(3-Fluorophenyl) methyl carbonate |
Molecular Formula |
C8H7FO3 |
Molecular Weight |
170.14 g/mol |
IUPAC Name |
(3-fluorophenyl) methyl carbonate |
InChI |
InChI=1S/C8H7FO3/c1-11-8(10)12-7-4-2-3-6(9)5-7/h2-5H,1H3 |
InChI Key |
MLNFIBBIDYMOOB-UHFFFAOYSA-N |
SMILES |
COC(=O)OC1=CC(=CC=C1)F |
Canonical SMILES |
COC(=O)OC1=CC(=CC=C1)F |
synonyms |
Carbonic acid methyl 3-fluorophenyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



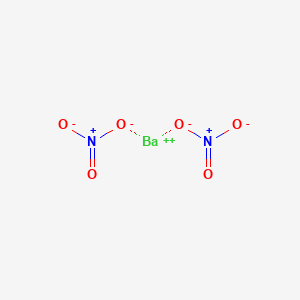
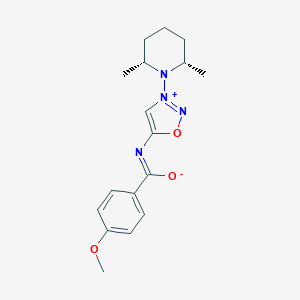
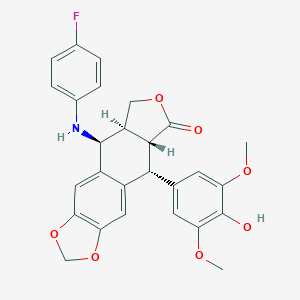

![1-[(2-Aminophenyl)carbamothioyl]pyrrolidine-2-carboxylic acid](/img/structure/B159615.png)
